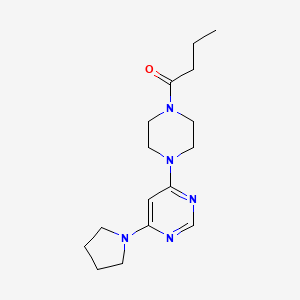![molecular formula C23H21N3O2 B6139448 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BI-2536 and has been extensively studied for its ability to inhibit Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division.
Applications De Recherche Scientifique
BI-2536 has been extensively studied for its potential applications in cancer research. 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to inhibit this compound activity in vitro and in vivo, leading to decreased tumor growth in animal models. Additionally, BI-2536 has been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Mécanisme D'action
BI-2536 selectively inhibits 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide, a protein that plays a crucial role in cell division. This compound is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of this compound leads to mitotic arrest and subsequent cell death. Additionally, BI-2536 has been shown to induce DNA damage and activate the DNA damage response pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BI-2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition to its effects on this compound, BI-2536 has been shown to inhibit other kinases, including Aurora B and Aurora C, which are also involved in cell division. BI-2536 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
BI-2536 has several advantages for lab experiments, including its high potency and selectivity for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide. Additionally, BI-2536 has been shown to be effective in various types of cancer, including breast, lung, and prostate cancer. However, BI-2536 has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments. Additionally, BI-2536 has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
BI-2536 has significant potential for future research, including its potential use in combination with other chemotherapeutic agents. Additionally, BI-2536 has been shown to be effective in various types of cancer, and future studies could focus on its efficacy in specific cancer subtypes. Furthermore, BI-2536's effects on angiogenesis and the DNA damage response pathway could be further explored to better understand its mechanism of action. Finally, new synthetic methods could be developed to improve the solubility and bioavailability of BI-2536, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, BI-2536 is a synthetic compound that has significant potential for biomedical research, particularly in cancer research. Its high potency and selectivity for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide make it an attractive candidate for future studies, and its effects on angiogenesis and the DNA damage response pathway could be further explored. While BI-2536 has some limitations, its potential applications make it an essential compound for future scientific research.
Méthodes De Synthèse
The synthesis of BI-2536 involves several steps, including the reaction of 6-benzyloxyindole-3-carbaldehyde with 2-aminopyridine to form 6-benzyloxy-2-(pyridin-2-yl)indole. This intermediate is then reacted with N-(2-chloroethyl)acetamide in the presence of a base to produce BI-2536. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(25-15-20-8-4-5-12-24-20)16-26-13-11-19-9-10-21(14-22(19)26)28-17-18-6-2-1-3-7-18/h1-14H,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODPFUVYUMQKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)
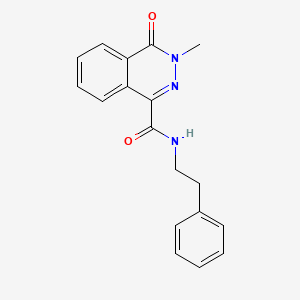
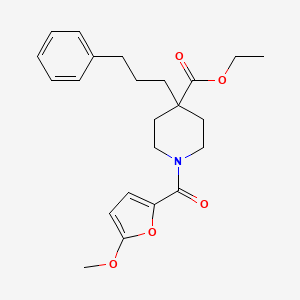
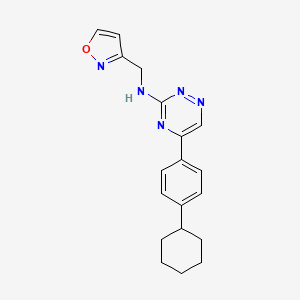
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)
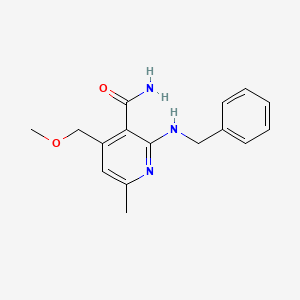
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
